molecular formula C15H13ClF3N3 B1396253 (4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine CAS No. 849-92-3

(4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine

Cat. No. B1396253
CAS RN: 849-92-3
M. Wt: 327.73 g/mol
InChI Key: JKABUWOKAVANOP-UHFFFAOYSA-N
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Description

“(4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine” is a chemical compound with the molecular formula C15H13ClF3N3 and a molecular weight of 327.73 g/mol . It falls under the category of miscellaneous compounds .

Scientific Research Applications

  • Structural Studies and Molecular Interactions:

    • The molecular structures of substituted pyrazole derivatives, closely related to the compound , show nonplanar configurations with varying dihedral angles. These structures are stabilized by weak intermolecular interactions such as C-H...O, C-H...π, π-π, and unusual trifurcated C-Cl...Cl-C contacts, highlighting the importance of molecular geometry and interactions in structural chemistry (Bustos et al., 2015).
  • Crystallography and Spectroscopy:

    • The synthesis and crystal structure of related azo compounds have been extensively studied. For instance, Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate has been synthesized, and its complex crystal structure has been analyzed, displaying significant conjugations within the triazene moieties (Moser et al., 2005).
  • Quantum Chemical Studies:

    • Synthesis and theoretical studies of compounds like 4-[(E)-(3-chloro-4-hydroxyphenyl)diazenyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one provide insights into molecular properties. Techniques like X-ray diffraction, FT-IR, UV–Vis, 13C, and 1H NMR have been used for structural characterization, and Density Functional Theory (DFT) calculations have revealed information on vibrational frequencies and reactive sites of the molecule (Athira et al., 2017).
  • Optical Properties and Nonlinear Optical Absorption:

    • Studies on novel chalcone derivative compounds, which bear structural similarities to the compound of interest, have revealed unique nonlinear optical properties. For instance, certain compounds exhibit a switchover from saturable absorption (SA) to reverse saturable absorption (RSA) with increasing excitation intensity, suggesting potential applications in optical devices like optical limiters (Rahulan et al., 2014).
  • Synthesis and Application in Coordination Chemistry:

    • In coordination chemistry, the synthesis of complexes like cis-bis{5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-olato}dimethyltin(IV) and related compounds have been explored. These complexes have been characterized by various spectroscopic techniques and X-ray diffraction, revealing details about their coordination geometry and molecular interactions (Basu Baul et al., 2013).

properties

IUPAC Name

4-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N3/c1-22(2)12-6-4-11(5-7-12)20-21-14-9-10(15(17,18)19)3-8-13(14)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKABUWOKAVANOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501037487
Record name 4-{[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl}-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine

CAS RN

849-92-3
Record name 4-{[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl}-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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